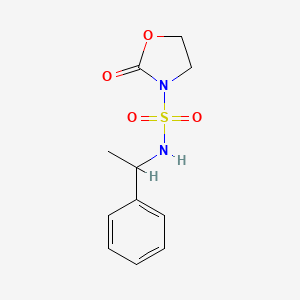
2-Oxo-N-(1-phenylethyl)-3-oxazolidinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide typically involves multicomponent reactions of 1,2-amino alcohols . These reactions can be categorized into three main strategies:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions use transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This method allows for the synthesis of chiral oxazolidines through a highly chemoselective coupling and annulation process.
化学反应分析
2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts . The major products formed from these reactions are various functionalized oxazolidines .
科学研究应用
2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide has several scientific research applications:
作用机制
The mechanism of action of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The oxazolidine ring plays a crucial role in its biological activity, allowing it to bind to enzymes and other proteins . This binding can inhibit the function of these proteins, leading to various biological effects .
相似化合物的比较
2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide can be compared with other oxazolidine derivatives, such as:
Mono- and polycyclic oxazolidines: These compounds have similar structural features but differ in their ring structures and functional groups.
Spirooxazolidines: These compounds have a spirocyclic structure, which distinguishes them from 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide.
The uniqueness of 2-Oxo-N-(1-phenylethyl)oxazolidine-3-sulfonamide lies in its specific combination of an oxazolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
116943-63-6 |
|---|---|
分子式 |
C11H14N2O4S |
分子量 |
270.31 g/mol |
IUPAC 名称 |
2-oxo-N-(1-phenylethyl)-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C11H14N2O4S/c1-9(10-5-3-2-4-6-10)12-18(15,16)13-7-8-17-11(13)14/h2-6,9,12H,7-8H2,1H3 |
InChI 键 |
XNCDAWKGNHVSHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)N2CCOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


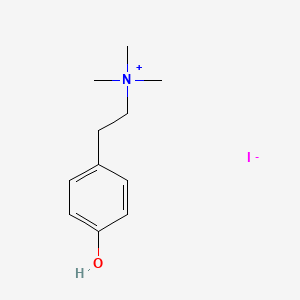
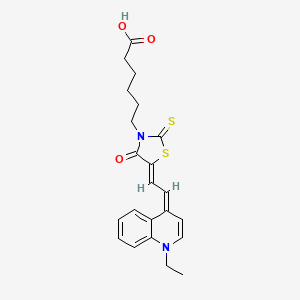
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)
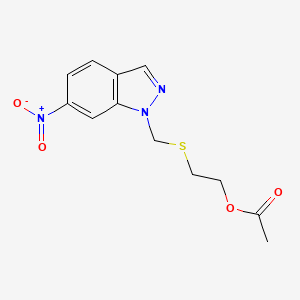
![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)




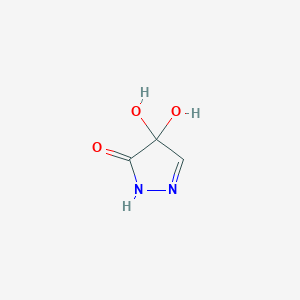
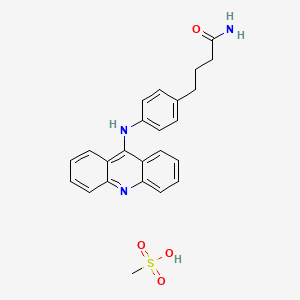
![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)
![{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol](/img/structure/B12925810.png)
